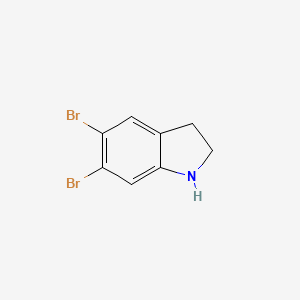
5,6-Dibromoindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dibromoindoline is a brominated derivative of indoline, a heterocyclic organic compound. It is characterized by the presence of two bromine atoms at the 5th and 6th positions of the indoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromoindoline typically involves the bromination of indoline. One common method is the electrophilic aromatic substitution reaction, where indoline is treated with bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Dibromoindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound-2,3-dione.
Reduction: Reduction reactions can convert it back to indoline derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: this compound-2,3-dione.
Reduction: Indoline derivatives.
Substitution: Various substituted indoline compounds depending on the nucleophile used.
Applications De Recherche Scientifique
5,6-Dibromoindoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including anti-cancer properties.
Industry: It is used in the development of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 5,6-Dibromoindoline involves the inhibition of specific enzymes and receptors. It has been shown to inhibit histone deacetylase enzymes, which play a role in the regulation of gene expression. Additionally, it inhibits tyrosine kinases and serotonin receptors, which are involved in cell signaling pathways. These actions contribute to its potential anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
5-Bromoindoline: A mono-brominated derivative with similar but less potent biological activities.
6-Bromoindoline: Another mono-brominated derivative with distinct chemical properties.
5,6,7-Tribromoindoline:
Uniqueness: 5,6-Dibromoindoline is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. The dibromination enhances its ability to interact with biological targets, making it a more potent compound in medicinal chemistry compared to its mono-brominated counterparts .
Propriétés
Formule moléculaire |
C8H7Br2N |
|---|---|
Poids moléculaire |
276.96 g/mol |
Nom IUPAC |
5,6-dibromo-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H7Br2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4,11H,1-2H2 |
Clé InChI |
BSXROYZIOUZIAZ-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=CC(=C(C=C21)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[4-[(2-Methoxyphenyl)carbamoyl]anilino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13549179.png)
![2-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13549186.png)
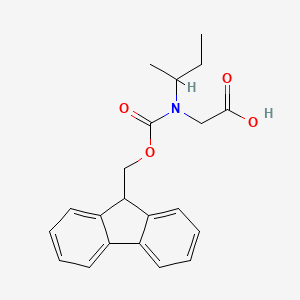

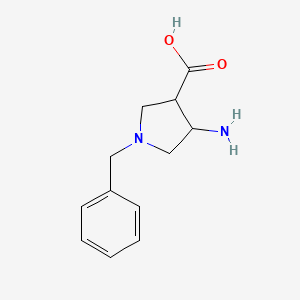
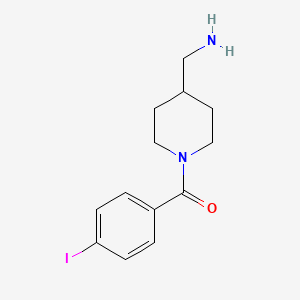
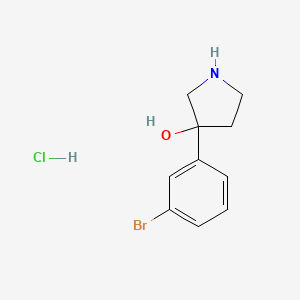
![2-[1-(Methylamino)cyclobutyl]ethanol](/img/structure/B13549220.png)
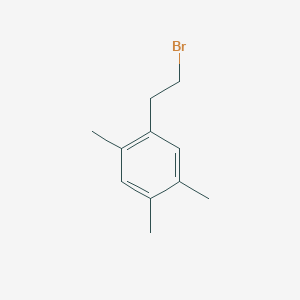
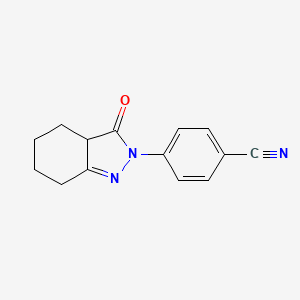
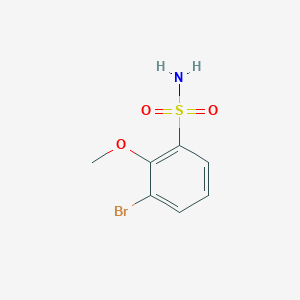

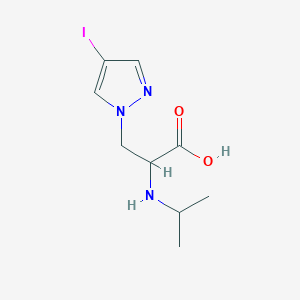
![(2-Amino-5-azaspiro[3.5]nonan-5-yl)-(2-chloro-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanone;hydrochloride](/img/structure/B13549252.png)
